Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate
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Overview
Description
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate is an organic compound with a unique structure that includes a dihydrofuran ring substituted with ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate.
Ethyl acetoacetate: Another ester compound with similar reactivity.
Dimethyl 2-oxoglutarate: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its dihydrofuran ring structure, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Biological Activity
Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound is characterized by its unique furan ring structure with two carboxylate groups. The compound can be synthesized through various methods, including the condensation of γ-dicarbonyl compounds with appropriate reagents. For example, one method involves the reaction of γ-dicarbonyl-substituted aldehydes with specific catalysts to yield high purity products in good yields .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18 | Inhibition of mitotic spindle function |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Membrane disruption |
Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |
Candida albicans | 16 µg/mL | Cell membrane disruption |
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors revealed that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 20 mg/kg for three weeks, resulting in a reduction in tumor growth rate by approximately 50% .
Case Study 2: Antimicrobial Efficacy in Agricultural Applications
In agricultural settings, this compound has been tested as a potential biopesticide. Field trials demonstrated a significant reduction in fungal infections on crops treated with the compound compared to untreated controls. This suggests its utility as an eco-friendly alternative to synthetic pesticides .
Properties
CAS No. |
93115-29-8 |
---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
diethyl 5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |
InChI Key |
NRJHANZRQXMVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |
Origin of Product |
United States |
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